

4-(3-Chloro-4-fluorophenyl)aniline chemical structure and analysis

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Compound of Interest

Compound Name: 4-(3-Chloro-4-fluorophenyl)aniline

Cat. No.: B1612880

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An In-depth Technical Guide to 3-Chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. While the initial query specified "4-(3-Chloro-4-fluorophenyl)aniline," a biphenyl derivative for which specific data is scarce, this guide focuses on the closely related and industrially significant compound, 3-Chloro-4-fluoroaniline (CAS No: 367-21-5). This compound is a vital building block in the synthesis of numerous commercial products, including fluoroquinolone antibacterial drugs.[1][2] This document details its chemical structure, physicochemical properties, analytical methodologies, and synthesis protocols, presented to aid researchers and professionals in drug development and related fields.

Chemical Structure and Identification

3-Chloro-4-fluoroaniline is an organohalogen compound, a substituted aniline featuring both chlorine and fluorine atoms on the benzene ring.

Caption: Chemical structure of 3-Chloro-4-fluoroaniline.



Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	3-chloro-4-fluoroaniline	[3]
CAS Number	367-21-5	[4][5]
Molecular Formula	C ₆ H ₅ CIFN	[3][5]
SMILES	C1=CC(=C(C=C1N)CI)F	[3]
InChIKey	YSEMCVGMNUUNRK- UHFFFAOYSA-N	[3]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Chloro-4-fluoroaniline is provided below, offering a snapshot of its characteristics relevant to laboratory handling and reaction planning.

Table 2: Physicochemical Data

Property	Value	Reference
Molar Mass	145.57 g/mol	[3][5]
Appearance	White crystal or grey powder/crystals	[1][6]
Melting Point	42-44 °C	[4]
Boiling Point	230 °C (at 1013 hPa)	[5]
Density	1.59 g/cm ³	[5]
Flash Point	110 °C	[5]

Synthesis Protocols



The primary route for the synthesis of 3-Chloro-4-fluoroaniline is through the reduction of 3-chloro-4-fluoronitrobenzene.[1] Below are two common experimental protocols for this transformation.

Protocol 1: Catalytic Hydrogenation

This method employs a platinum-on-carbon catalyst under a hydrogen atmosphere, offering a cleaner reaction profile compared to metal/acid reductions.[1]



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Caption: Catalytic hydrogenation workflow for 3-Chloro-4-fluoroaniline synthesis.

Experimental Steps:

- Charge a suitable reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum-on-Carbon (Pt/C) catalyst.[1]
- Purge the reactor with an inert gas (e.g., nitrogen or helium) before introducing hydrogen gas.[1]
- Pressurize the reactor with hydrogen to a pressure of 0.1-5 MPa.[1]
- Heat the reaction mixture to a temperature between 50-100°C and maintain for 1-10 hours with stirring.[1]
- Upon reaction completion, filter the hot mixture to remove the catalyst.[1]
- The resulting crude product is then purified by distillation or rectification to yield pure 3-Chloro-4-fluoroaniline.[1]

Protocol 2: Iron Powder Reduction



This is a more traditional method using iron powder as the reducing agent in an acidic medium. While effective, it generates significant iron sludge waste.[1]

Experimental Steps:

- To a reactor, add 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[1]
- Heat the mixture to 60°C with stirring.[1]
- Slowly add hydrochloric acid, maintaining the reaction temperature between 80-90°C.[1]
- After the reaction is complete, cool the mixture.[1]
- Extract the product with an organic solvent.[1]
- Dry and filter the organic extract, then remove the solvent.[1]
- The final product is obtained as a white crystal through distillation.[1]

Analytical Methods

Accurate analysis of 3-Chloro-4-fluoroaniline and its metabolites is crucial for quality control and pharmacokinetic studies. A variety of spectroscopic and chromatographic techniques are employed.

Table 3: Analytical Techniques and Data



Technique	Key Findings/Parameters	Reference
¹ H NMR	Spectral data available for structure confirmation.	[7]
¹⁹ F NMR	Used for facile and specific detection and quantification of metabolites in rat studies.[8][9]	[8][9]
Mass Spectrometry (MS)	Used in conjunction with HPLC for metabolite identification.	[8][9]
HPLC	An HPLC method with electrochemical detection is available for monitoring exposure by detecting the urinary metabolite, 2-amino-4-chloro-5-fluorophenyl sulphate. The detection limit is ≤ 0.01 mg/L.[10][11]	[10][11]

HPLC Method for Exposure Monitoring

An established High-Performance Liquid Chromatography (HPLC) method is utilized for monitoring occupational exposure to 3-Chloro-4-fluoroaniline. This method is superior to older gas chromatography (GC) techniques as it does not require derivatization, making it faster and more cost-effective.[10]

Protocol Summary:

- Analyte: 2-amino-4-chloro-5-fluorophenyl sulphate (a major urinary metabolite).[10]
- Detection: Electrochemical detection.[10]
- Limit of Detection: ≤ 0.01 mg/L (as 3-Chloro-4-fluoroaniline equivalent).[10]
- Coefficient of Variation: 4% over a range of 1-15 mg/L.[10]



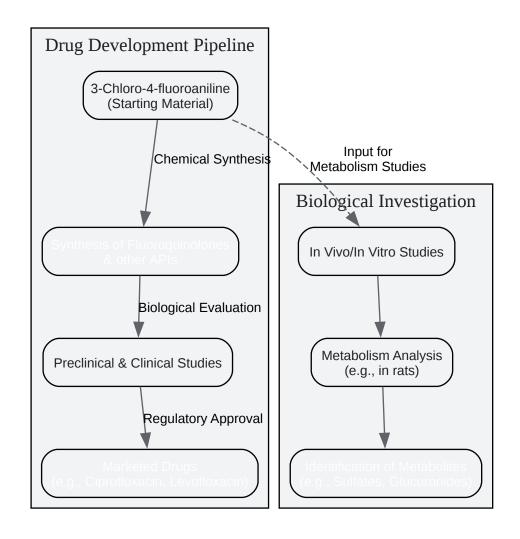
• Sample Stability: Urine samples can be stored at 4°C for up to three months without significant loss of the metabolite.[10]

Role in Drug Development and Biological Activity

3-Chloro-4-fluoroaniline is a cornerstone intermediate in the synthesis of fluoroquinolone antibacterial drugs, a class of broad-spectrum antibiotics.[1][2] Its halogenated structure is a common feature in many active pharmaceutical ingredients (APIs). Halogenation, particularly with chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including potency and metabolic stability.[6][12]

While 3-Chloro-4-fluoroaniline itself is primarily a synthetic precursor, derivatives have shown biological activity. For instance, certain semicarbazone derivatives have been synthesized and evaluated for their antimicrobial properties.[13] Studies on the metabolism of 3-Chloro-4-fluoroaniline in rats have shown it undergoes rapid and extensive transformation, with N-acetylation and hydroxylation followed by O-sulfation being the major metabolic pathways.[8][9]





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Caption: Logical relationships in the application of 3-Chloro-4-fluoroaniline.

Conclusion

3-Chloro-4-fluoroaniline is a chemical of significant interest due to its fundamental role in the production of pharmaceuticals, particularly fluoroquinolone antibiotics. This guide has provided a detailed summary of its chemical structure, properties, synthesis, and analytical methods. The experimental protocols and tabulated data offer a practical resource for scientists and researchers. A thorough understanding of this intermediate is essential for the continued development of new and effective therapeutic agents.



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